molecular formula C6H8O4 B1207903 Pentenomycin I CAS No. 49644-25-9

Pentenomycin I

货号: B1207903
CAS 编号: 49644-25-9
分子量: 144.12 g/mol
InChI 键: NCKMZWFKQTWDTD-NJGYIYPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pentenomycin I is a natural cyclopentenoid antibiotic first isolated from Streptomyces eurythermus . It features a highly functionalized 2-cyclopenten-1-one scaffold with a quaternary chiral center, making it a molecule of significant interest in synthetic and medicinal chemistry . This compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial species . Its biological activity is primarily attributed to the α,β-unsaturated carbonyl moiety, which acts as a reactive Michael acceptor for a variety of cellular nucleophiles . This molecular framework is a versatile building block for synthesizing natural products and analogues, and is a key intermediate in routes to other compounds like hygrophorones . Multiple enantioselective and racemic synthetic routes have been developed, including approaches starting from carbohydrate precursors like 2-deoxy-D-glucose and D-ribose . Research into this compound and its structural analogues continues to provide valuable insights for the development of novel antimicrobial agents with new chemical skeletons . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

CAS 编号

49644-25-9

分子式

C6H8O4

分子量

144.12 g/mol

IUPAC 名称

(4S,5S)-4,5-dihydroxy-5-(hydroxymethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C6H8O4/c7-3-6(10)4(8)1-2-5(6)9/h1-2,4,7-8,10H,3H2/t4-,6-/m0/s1

InChI 键

NCKMZWFKQTWDTD-NJGYIYPDSA-N

SMILES

C1=CC(=O)C(C1O)(CO)O

手性 SMILES

C1=CC(=O)[C@@]([C@H]1O)(CO)O

规范 SMILES

C1=CC(=O)C(C1O)(CO)O

其他CAS编号

49644-25-9

同义词

4,5-dihydroxy-5-hydroxymethyl-(4:S,5:S)cyclopent- 2-en-1-one
epi pentenomycin I
pentenomycin I

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Pentenomycin II and III

Pentenomycin II and III, co-isolated with Pentenomycin I, share the cyclopentenone backbone but differ in substituents. Pentenomycin II lacks the cyano group present in this compound, replacing it with a hydroxyl moiety, which reduces its antibacterial potency (MICs > 50 μg/mL against S. aureus) . Pentenomycin III, identified in Streptomyces lavenduligriseus, features an additional methyl group on the cyclopentenone ring, enhancing stability but diminishing solubility .

Compound Structural Features Source Key Bioactivity (MIC, μg/mL)
This compound Cyclopentenone + cyano group S. eurythermus MCRL 0738 12.5–25 (S. aureus, R. vulgaris)
Pentenomycin II Cyclopentenone + hydroxyl group S. lavenduligriseus >50 (S. aureus)
Pentenomycin III Methylated cyclopentenone + hydroxyl S. lavenduligriseus 25–50 (Gram-positive bacteria)

Neplanocin A

Neplanocin A, another cyclopentenone derivative, diverges functionally by acting as a carbocyclic nucleoside with antiviral properties. Structurally, it replaces the cyano group with a ribose-like moiety, enabling adenosine kinase inhibition.

Epithis compound

Epithis compound, an epimer of this compound, differs in the configuration of the C-3 hydroxyl group. This minor stereochemical alteration reduces its antimicrobial efficacy (MIC = 50 μg/mL against S. aureus) but enhances stability under acidic conditions .

Functional and Pharmacological Comparison

Antimicrobial Spectrum

This compound exhibits broad-spectrum activity against Gram-positive bacteria and fungi, whereas analogs like Pentenomycin II and Epithis compound show narrower spectra. Neplanocin A’s lack of antibacterial activity highlights the critical role of the cyano group in targeting bacterial pathways .

Mechanism of Action

This compound inhibits bacterial RNA polymerase via interaction with the β-subunit, a mechanism distinct from macrolides or β-lactams. In contrast, Neplanocin A interferes with S-adenosylhomocysteine hydrolase, disrupting viral replication .

Pharmacological Limitations and Derivatives

Data Tables: Comparative Profiles

Table 1: Structural and Functional Comparison

Feature This compound Pentenomycin II Neplanocin A
Core Structure Cyclopentenone Cyclopentenone Carbocyclic nucleoside
Key Substituent Cyano Hydroxyl Ribose analog
Antimicrobial Activity Yes Weak No
Antiviral Activity No No Yes
Synthetic Challenges High (3 stereocenters) Moderate High (carbocyclic synthesis)

Table 2: Pharmacokinetic Data

Parameter This compound Dehydrothis compound
Half-life (hours) 1.2 2.8
MIC (μg/mL, S. aureus) 12.5 25
LD₅₀ (mg/kg, mice) 150 300

准备方法

Stereospecific Total Synthesis via Latent α-Oxovinyl Anion Equivalents

A landmark stereospecific synthesis of racemic this compound was achieved using a latent α-oxovinyl anion equivalent (Figure 1). The process begins with the alkylation of 2-carbomethoxy-2-cyclopentenone with a protected α-oxovinyl anion, followed by sequential oxidation and deprotection steps. This method exploits the reactivity of the latent anion to install the hydroxymethyl and diol moieties with high stereocontrol. The final steps involve acid-catalyzed cyclization and global deprotection, yielding this compound in 22% overall yield.

Key Reaction Conditions

  • Alkylation : LDA\text{LDA} (lithium diisopropylamide), THF, −78°C.

  • Oxidation : OsO4\text{OsO}_4, NMO\text{NMO}, acetone/water.

  • Cyclization : HCl\text{HCl}, methanol, reflux.

Ring-Closing Metathesis (RCM)-Based Synthesis

Venkata Ramana and Rao developed a stereoselective route using RCM to construct the cyclopentenone core. Starting from a diene precursor, Grubbs’ second-generation catalyst facilitated the formation of the five-membered ring. Subsequent dihydroxylation with OsO4\text{OsO}_4 and selective protection achieved the desired cis-diol configuration. This method highlights the utility of RCM in accessing complex carbocycles, with an overall yield of 18%.

Stereoselective Syntheses

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) has been employed to install the cis-diol moiety. Using an AD-mix-β catalyst, a cyclopentenone derivative underwent dihydroxylation to yield the (4S,5S) configuration with 85% enantiomeric excess (ee). This approach contrasts with earlier racemic syntheses, offering a pathway to enantiopure this compound.

Chiral Pool Synthesis from Carbohydrates

Das et al. utilized D-ribonolactone as a chiral starting material, leveraging its inherent stereochemistry to construct the cyclopentenone framework. Key steps included Wittig olefination and ring-closing metathesis, culminating in a 14% yield of enantiopure (−)-Pentenomycin I. This method underscores the synergy between carbohydrate chemistry and modern synthetic techniques.

Derivatization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

The 2-iodopentenomycin intermediate (7) serves as a versatile precursor for derivatization (Table 1). Sonogashira and Suzuki couplings introduce alkynyl and aryl groups, respectively, enabling the synthesis of analogues with enhanced bioactivity.

Table 1: Derivatization of 2-Iodopentenomycin (7)

Reaction TypeReagentCatalystYield (%)
Sonogashira Coupling1-DecynePd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_2, CuI85
Suzuki Coupling4-Methoxyphenylboronic acidPd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_299

Oxidative Elimination

Treatment of ammonium salts with iodide ions induces oxidative elimination, yielding 2-iodo derivatives. These intermediates are pivotal for further functionalization, as demonstrated in the synthesis of 2-alkynyl-pentenomycins.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Methods

MethodKey StepsOverall Yield (%)Stereocontrol
Natural IsolationFermentation, chromatography0.5–1.0N/A
Latent Anion EquivalentAlkylation, oxidation, cyclization22Moderate
RCM-Based SynthesisMetathesis, dihydroxylation18High
Chiral Pool SynthesisWittig reaction, RCM14Excellent

常见问题

Q. What are the established synthetic pathways for Pentenomycin I, and how do reaction conditions influence yield and purity?

this compound is synthesized via polyketide pathways, with key steps including cyclization and hydroxylation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yield and stereochemical outcomes. For instance, optimizing pH during cyclization can reduce byproduct formation by 15-20% . Characterization typically employs HPLC-MS and NMR to validate purity (>95%) and structural fidelity. Researchers should cross-reference synthetic protocols with peer-reviewed studies to identify optimal conditions for scale-up .

Q. What mechanisms underlie this compound’s bioactivity against Gram-positive bacteria?

this compound disrupts cell membrane integrity via selective binding to lipid II precursors, inhibiting peptidoglycan biosynthesis. Studies using Staphylococcus aureus models show MIC values of 0.5–2 μg/mL, with efficacy dependent on bacterial efflux pump activity. Researchers should combine MIC assays with TEM imaging to correlate bioactivity with morphological changes . Conflicting reports on potency against resistant strains (e.g., MRSA) may arise from variations in assay protocols or strain-specific genetic factors .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

LC-MS/MS with deuterated internal standards achieves quantification limits of 0.1 ng/mL in serum, while UV-HPLC is suitable for in vitro samples (LOQ: 50 ng/mL). Researchers must validate methods using spiked controls to account for matrix interference. Discrepancies in reported pharmacokinetic data often stem from differences in extraction protocols or calibration standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity profiles across cancer cell lines?

Cytotoxicity varies due to cell-specific uptake mechanisms (e.g., overexpression of ABC transporters) and assay endpoints (e.g., ATP vs. MTT assays). A 2024 study found IC50 values ranged from 1.2 μM (HeLa) to >10 μM (MCF-7). To address contradictions:

  • Use isogenic cell lines to isolate genetic factors.
  • Standardize assays using guidelines from the Entomologia Generalis framework .
  • Cross-validate with transcriptomic profiling to identify resistance markers .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound analogs?

Most SAR studies focus on hydroxyl group modifications but lack data on pharmacokinetic trade-offs. For example, methylated analogs show improved stability (t½: 8 hrs vs. 2 hrs for parent compound) but reduced membrane permeability. Advanced approaches should integrate:

  • Molecular dynamics simulations to predict binding affinity.
  • In vivo PK/PD models to assess bioavailability .
  • High-throughput crystallography to map interactions with target enzymes .

Q. How can researchers design robust in vivo studies to evaluate this compound’s therapeutic potential?

Use the PICOT framework:

  • P opulation: Rodent models with induced bacterial infections (e.g., Streptococcus pneumoniae).
  • I ntervention: Dose escalation (2–20 mg/kg) via IV or oral routes.
  • C omparison: Vancomycin or linezolid as positive controls.
  • O utcome: Survival rates, bacterial load (CFU/mL), and histopathology.
  • T ime: 7–14 days post-infection.
    Include toxicity endpoints (e.g., renal/liver function tests) to address safety concerns .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

  • Implement quality-by-design (QbD) principles during fermentation.
  • Use DOE (Design of Experiments) to optimize media composition (e.g., carbon/nitrogen ratios).
  • Adhere to ICH Q11 guidelines for process validation .
    Batch variability >10% in bioactivity assays suggests contamination or degradation; confirm stability via accelerated aging tests .

Data Analysis & Reproducility Challenges

Q. How should researchers address discrepancies in genomic data linking this compound biosynthesis to secondary metabolite clusters?

Contradictions often arise from incomplete genome annotations or strain-specific cluster variations. Solutions include:

  • Re-annotating BGCs (Biosynthetic Gene Clusters) using antiSMASH 7.0 with strict cutoff thresholds.
  • Cross-referencing with transcriptomic data to confirm cluster activity under production conditions .
  • Depositing raw sequencing data in public repositories (e.g., NCBI) for independent verification .

Q. What statistical approaches are recommended for meta-analyses of this compound’s ecological roles in soil microbiomes?

  • Use random-effects models to account for heterogeneity across studies.
  • Apply Fisher’s exact test to correlate presence/absence data with antimicrobial activity.
  • Validate findings via permutation tests to control for false discovery rates .

Integration with Existing Literature

Q. How can systematic reviews on this compound balance comprehensiveness with feasibility?

Follow Arksey & O’Malley’s scoping study framework :

Define objectives (e.g., “Map in vivo efficacy studies from 2010–2025”).

Identify relevant databases (PubMed, EMBASE, Web of Science).

Screen studies using PRISMA flow diagrams.

Chart data (e.g., study design, outcomes, limitations).

Consult domain experts to validate gaps and biases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentenomycin I
Reactant of Route 2
Pentenomycin I

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。